5-(Bromomethyl)-2-fluoro-3-methylpyridine

Description

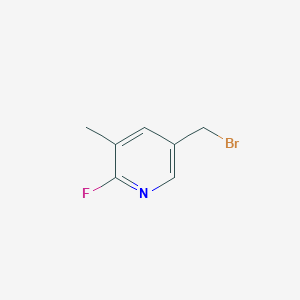

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-fluoro-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNYKCLYPUDOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Methyl-2-fluoro-5-(bromomethyl)pyridine

The following technical guide provides an in-depth analysis of 3-Methyl-2-fluoro-5-(bromomethyl)pyridine , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns.

Executive Summary & Core Identity

3-Methyl-2-fluoro-5-(bromomethyl)pyridine is a highly reactive electrophilic intermediate utilized primarily in the synthesis of pharmaceutical agents. It serves as a critical "linker" scaffold, allowing researchers to introduce the metabolically robust 2-fluoro-3-methylpyridine moiety into larger drug candidates.[1] This specific substitution pattern is prized for modulating basicity (pKₐ) and improving metabolic stability against oxidative clearance.[1]

Physicochemical Snapshot

| Property | Value | Notes |

| Molecular Weight | 204.04 g/mol | Calculated based on IUPAC atomic weights.[1] |

| Molecular Formula | C₇H₇BrFN | Halogenated Pyridine Derivative.[1] |

| Exact Mass | 202.97 g/mol | Monoisotopic mass (⁷⁹Br isotope).[1] |

| Physical State | Solid / Low-melting Solid | Typically off-white to beige crystalline solid.[1] |

| Solubility | DCM, THF, Ethyl Acetate | Hydrolytically unstable; avoid aqueous media.[1] |

| Stability | Moisture Sensitive | Benzyl-type bromide; prone to hydrolysis. |

Molecular Weight Analysis

For precision dosing and stoichiometry in synthetic workflows, the molecular weight is derived from the standard atomic weights of the constituent elements.[1]

-

Carbon (7 × 12.011): 84.08 Da[1]

-

Hydrogen (7 × 1.008): 7.06 Da[1]

-

Bromine (1 × 79.904): 79.90 Da[1]

-

Fluorine (1 × 18.998): 19.00 Da[1]

-

Nitrogen (1 × 14.007): 14.01 Da

-

Total Average MW: 204.04 g/mol [1]

Note for Mass Spectrometry: The presence of Bromine creates a distinctive M and M+2 doublet pattern in nearly 1:1 intensity (⁷⁹Br and ⁸¹Br isotopes).[1] In LC-MS (ESI+), look for peaks at 204.0 and 206.0 m/z.[1]

Synthetic Methodologies

Producing 3-Methyl-2-fluoro-5-(bromomethyl)pyridine requires controlling regioselectivity to ensure the bromine is installed at the 5-methyl position rather than the 3-methyl position or the pyridine ring itself.

Method A: The "Regio-Controlled" Route (Recommended)

This protocol guarantees the correct isomer by starting from a commercially available precursor where the substitution pattern is pre-defined.[1]

-

Starting Material: 5-Bromo-2-fluoro-3-methylpyridine.

-

Lithiation/Formylation: Halogen-lithium exchange using n-Butyllithium at -78°C, followed by quenching with DMF to yield the aldehyde.[1]

-

Reduction: Treatment with Sodium Borohydride (NaBH₄) yields (6-Fluoro-5-methylpyridin-3-yl)methanol.[1]

-

Bromination: Conversion of the alcohol to the alkyl bromide using Phosphorus Tribromide (PBr₃) or Appel conditions (CBr₄/PPh₃).[1]

Method B: Radical Bromination (Direct)

Direct bromination of 2-Fluoro-3,5-dimethylpyridine using N-Bromosuccinimide (NBS).[1]

-

Risk: This method often yields a mixture of 5-(bromomethyl) and 3-(bromomethyl) isomers due to similar reactivity of the methyl groups, requiring difficult chromatographic separation.[1]

Workflow Visualization

The following diagram illustrates the high-fidelity synthesis (Method A) to ensure structural integrity.

[2][3]

Reactivity & Applications in Drug Design

The bromomethyl group at the 5-position acts as a potent electrophile, making this compound a versatile "warhead" for attaching the fluoropyridine scaffold to nucleophiles.[1]

Key Reaction Pathways[1]

-

N-Alkylation (Amine Coupling): Reacts with secondary amines to form tertiary amine linkages.[1] Common in kinase inhibitor design to link the pyridine "hinge binder" to a solubilizing tail.[1]

-

S-Alkylation (Thioether Formation): Reacts with thiols/thiolates.[1]

-

C-Alkylation: Can serve as an electrophile in malonate syntheses or Grignard couplings (with care).[1]

Structural Advantages in Medicinal Chemistry[1][4]

-

Fluorine Effect: The C2-Fluorine atom lowers the pKₐ of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability (lipophilicity).[1]

-

Metabolic Blocking: The C3-Methyl group blocks a potential site of metabolic oxidation on the ring and introduces a conformational twist that can enhance selectivity for protein pockets.

[1][2][3]

Handling, Stability, and Safety

As a benzylic-type halide, this compound is lachrymatory and a potential skin sensitizer .[1] Strict adherence to safety protocols is mandatory.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to moisture; hydrolysis yields the corresponding alcohol and HBr gas.[1]

-

Handling: Weigh in a fume hood. Use double gloves (Nitrile).[1]

-

Incompatibility: Avoid strong bases, oxidizing agents, and protic solvents (water/alcohols) during long-term storage.[1]

-

Emergency: In case of skin contact, wash immediately with soap and water.[1][2] Do not use ethanol, as it may increase absorption.[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for substituted pyridines.[1] Retrieved from [Link][1]

- Heterocyclic Communications.Efficient synthesis of bromomethylpyridine intermediates.

- Journal of Medicinal Chemistry.Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. (Contextual reference for the utility of fluoropyridine scaffolds).

Sources

Suppliers of 5-(Bromomethyl)-2-fluoro-3-methylpyridine for research

This technical guide details the sourcing, handling, and application of 5-(Bromomethyl)-2-fluoro-3-methylpyridine (CAS 1260812-39-2), a critical electrophilic intermediate in medicinal chemistry.

Sourcing, Synthesis, and Handling for Drug Discovery[1]

CAS Registry Number: 1260812-39-2

Molecular Formula: C

Part 1: Executive Technical Summary

5-(Bromomethyl)-2-fluoro-3-methylpyridine is a specialized pyridine building block used primarily to introduce the (6-fluoro-5-methylpyridin-3-yl)methyl motif into bioactive scaffolds. Its structural value lies in the 2-fluoro substituent , which lowers the basicity of the pyridine nitrogen (reducing metabolic liability) and modulates lipophilicity compared to non-fluorinated analogs.

As a benzylic bromide equivalent on a pyridine ring, this compound is highly reactive toward nucleophiles (amines, thiols, phenoxides) but also inherently unstable . It is prone to hydrolysis (forming the alcohol) and dimerization if not handled under strict anhydrous conditions.

Part 2: Technical Dossier & Specifications

Physicochemical Profile

| Property | Specification | Critical Note |

| Appearance | Off-white to beige solid/semi-solid | Darkening indicates decomposition (HBr release).[1] |

| Melting Point | 35–45 °C (Low melting) | May liquefy during transit; requires cold chain. |

| Solubility | DCM, THF, EtOAc, Acetonitrile | Reacts with protic solvents (MeOH, Water). |

| Reactivity | High (S | Lachrymator ; potent skin/eye irritant. |

| Storage | -20 °C, Inert Atmosphere (Ar/N | Moisture sensitive. Store over desiccant. |

Stability & Degradation Mechanism

Researchers must recognize that this compound is a "hot" electrophile. Upon exposure to ambient moisture, it degrades rapidly via the following pathway:

-

Hydrolysis: Conversion to (6-Fluoro-5-methylpyridin-3-yl)methanol (CAS 1260812-45-0).

-

HBr Formation: The byproduct HBr can autocatalyze further decomposition or protonate the pyridine ring, altering stoichiometry in sensitive couplings.

Part 3: Procurement & Supplier Landscape

Due to its instability, catalog availability is often nominal . Many suppliers list it but do not hold stock, triggering a "make-to-order" (MTO) synthesis upon purchase.

Validated Supplier Tiers

Note: Always verify current batch availability before ordering.

| Tier | Supplier Type | Recommended Vendors | Strategy |

| Tier 1 (Stock) | Major Distributors | Huateng Pharma , Bide Pharmatech | Best for <10g immediate needs. Check "In Stock" vs "2-3 weeks". |

| Tier 2 (Aggregators) | Global Catalogs | Combi-Blocks , Chem-Impex | Reliable QC, but often source from Tier 1. Good for US/EU logistics. |

| Tier 3 (Custom) | CROs / Synthesis | Enamine , WuXi AppTec | Required for >100g scale. Request fresh synthesis to ensure purity >97%. |

Procurement Decision Logic

Use this workflow to determine the optimal sourcing strategy based on your project phase.

Figure 1: Decision tree for sourcing unstable alkyl halides like CAS 1260812-39-2.

Part 4: Synthesis & Quality Control

If commercial stock is degraded or unavailable, in-house synthesis is the most reliable method to ensure high activity.

Recommended Synthetic Route

The most robust route avoids radical bromination (which yields difficult-to-separate mixtures) and instead proceeds via the alcohol using Phosphorus Tribromide (PBr

Precursor: (6-Fluoro-5-methylpyridin-3-yl)methanol (CAS 1260812-45-0)

Figure 2: Conversion of the alcohol precursor to the bromide using PBr3.

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask. Purge with Argon.

-

Dissolution: Dissolve (6-Fluoro-5-methylpyridin-3-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0 °C.

-

Bromination: Add PBr

(1.1 equiv) dropwise over 10 minutes. -

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (System: 20% EtOAc/Hexanes). Reaction is typically complete in 2–4 hours.

-

Workup (Critical):

-

Cool back to 0 °C.

-

Quench carefully with saturated aqueous NaHCO

. Do not use water alone (pH control prevents pyridine protonation). -

Extract with DCM (x3). Dry organics over MgSO

.

-

-

Isolation: Concentrate in vacuo at < 30 °C . Do not heat.

-

Result: The product is usually pure enough for use without chromatography. If purification is needed, use a short silica plug with 10-20% EtOAc/Hexanes.

-

Quality Control Criteria

Before using the material in a coupling reaction, verify integrity via

-

Diagnostic Peak: Look for a singlet corresponding to the -CH

Br protons.-

Shift: Typically

4.40 – 4.50 ppm (Singlet, 2H). -

Impurity Check: A shift at

4.6–4.7 ppm often indicates the alcohol (hydrolysis product) or dimer.

-

-

Purity Standard: >95% by NMR integration. HPLC is not recommended due to on-column hydrolysis unless run in non-aqueous mode.

Part 5: Handling & Safety Protocols

Safety (Lachrymator)

-

Engineering Controls: Handle only inside a functioning fume hood.

-

PPE: Double nitrile gloves, safety glasses, and lab coat.

-

Decontamination: Quench spills with 1M NaOH or aqueous sodium thiosulfate to neutralize the alkylating potential.

Storage & Stability

-

Arrival: Upon receipt, immediately inspect the physical state. If it is a gooey brown oil, it has likely degraded.

-

Long-term: Store at -20 °C under Argon.

-

Usage: Warm to RT inside a desiccator before opening to prevent condensation.

References

-

Huateng Pharma. Product Catalog: 5-(Bromomethyl)-2-fluoro-3-methylpyridine (CAS 1260812-39-2).[2][3][4] Retrieved from

-

ChemicalBook. Supplier Aggregation for CAS 1260812-39-2.[4] Retrieved from

- Guo, J., et al. (2015).Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4).

-

National Center for Biotechnology Information. PubChem Compound Summary for Pyridine Derivatives. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Bromomethyl)-2-fluoro-3-methylpyridine

Abstract

This document provides a comprehensive guide for the synthesis of 5-(bromomethyl)-2-fluoro-3-methylpyridine from 2-fluoro-3,5-dimethylpyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol detailed herein utilizes a regioselective free-radical bromination of the methyl group at the 5-position of the pyridine ring. This guide offers an in-depth analysis of the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization of the target compound.

Introduction and Significance

5-(Bromomethyl)-2-fluoro-3-methylpyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive bromomethyl group, a fluorine atom, and a methyl-substituted pyridine core provides a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The fluorinated pyridine motif is of particular interest as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

The synthesis of this intermediate from the readily available 2-fluoro-3,5-dimethylpyridine presents a regioselectivity challenge. The two methyl groups on the pyridine ring are electronically distinct, and selective functionalization of one over the other is crucial for efficient synthesis. This application note describes a robust and selective method for the benzylic bromination of the 5-methyl group.

Reaction Mechanism: Wohl-Ziegler Bromination

The selective bromination of the 5-methyl group is achieved through a free-radical chain reaction, commonly known as the Wohl-Ziegler bromination.[2] This reaction employs N-bromosuccinimide (NBS) as a source of bromine radicals in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).

The reaction proceeds through the following key steps:

-

Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas.[3] This decomposition typically occurs at temperatures between 65-85°C.[4]

-

Propagation: The 2-cyanoprop-2-yl radical abstracts a hydrogen atom from the 5-methyl group of 2-fluoro-3,5-dimethylpyridine to form a more stable benzylic-type radical. The stability of this radical is enhanced by resonance with the pyridine ring. This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to yield the desired product, 5-(bromomethyl)-2-fluoro-3-methylpyridine, and a bromine radical. The bromine radical continues the chain reaction by abstracting a hydrogen from another molecule of the starting material. NBS serves as a convenient source of Br₂, reacting with HBr formed in a side reaction to regenerate Br₂ at a low and controlled concentration, which helps to suppress the competing electrophilic addition of bromine to the pyridine ring.[5][6]

-

Termination: The reaction is terminated when two radicals combine.

The regioselectivity of the bromination at the 5-position over the 3-position is attributed to the electronic effects of the fluorine atom and the nitrogen atom in the pyridine ring. The electron-withdrawing nature of the nitrogen atom deactivates the adjacent methyl group at the 3-position towards radical abstraction to a greater extent than the more distant methyl group at the 5-position.[7]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 2-Fluoro-3,5-dimethylpyridine | ≥95% | Commercially Available | 111887-71-9 |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | 128-08-5 |

| 2,2'-Azobisisobutyronitrile (AIBN) | ≥98% | Commercially Available | 78-67-1 |

| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Commercially Available | 56-23-5 |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | 144-55-8 |

| Brine (Saturated NaCl solution) | ACS Grade | Commercially Available | 7647-14-5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | 7487-88-9 |

| Silica Gel | 60-120 mesh | Commercially Available | 7631-86-9 |

| Hexanes | ACS Grade | Commercially Available | 110-54-3 |

| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |

Equipment

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Heating mantle with a temperature controller

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

-

Standard laboratory glassware

Reaction Workflow

Figure 1. A generalized workflow for the synthesis of 5-(bromomethyl)-2-fluoro-3-methylpyridine.

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-fluoro-3,5-dimethylpyridine (10.0 g, 79.9 mmol).

-

Reagent Addition: Add anhydrous carbon tetrachloride (150 mL) to the flask. Stir the mixture until the starting material is fully dissolved. To this solution, add N-bromosuccinimide (14.9 g, 83.9 mmol, 1.05 eq) and AIBN (0.66 g, 4.0 mmol, 0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-5 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct. Wash the filter cake with a small amount of carbon tetrachloride.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).[8] Combine the fractions containing the desired product and remove the eluent under reduced pressure to yield 5-(bromomethyl)-2-fluoro-3-methylpyridine as a solid or oil.

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing solid that can cause severe skin burns and eye damage.[9][10] It may also cause an allergic skin reaction.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[11]

-

2,2'-Azobisisobutyronitrile (AIBN): AIBN is a toxic compound and should be handled with care.[4] It is a flammable solid and decomposes upon heating to release nitrogen gas, which can lead to pressure buildup in a closed system.[3]

-

Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause liver and kidney damage. All manipulations should be performed in a well-ventilated fume hood.

-

General Precautions: The reaction should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.

Characterization of 5-(Bromomethyl)-2-fluoro-3-methylpyridine

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 500 MHz): The proton NMR spectrum is expected to show a singlet for the bromomethyl protons (-CH₂Br) around δ 4.5 ppm, a singlet for the methyl protons (-CH₃) at the 3-position around δ 2.3 ppm, and two aromatic protons.

-

¹³C NMR (CDCl₃, 125 MHz): The carbon NMR spectrum will show characteristic signals for the bromomethyl carbon, the methyl carbon, and the aromatic carbons, with coupling to the fluorine atom.

Mass Spectrometry (MS)

-

GC-MS or LC-MS: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₇H₇BrFN, MW: 204.04 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observable for the molecular ion and bromine-containing fragments.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Conversion | Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC-MS to ensure completion. Ensure the reaction is maintained at a steady reflux. |

| Deactivated AIBN initiator. | Use a fresh batch of AIBN. | |

| Formation of Dibrominated Side Product | Excess NBS or prolonged reaction time. | Use a slight excess of NBS (1.05 eq). Monitor the reaction closely and stop it once the starting material is consumed. |

| Ring Bromination | Presence of moisture or acid, which can promote electrophilic aromatic substitution. | Use anhydrous solvent and freshly recrystallized NBS. |

| Difficult Purification | Co-elution of impurities with the product. | Optimize the eluent system for flash chromatography. Consider using a different stationary phase if necessary. |

Chemical Structures

Figure 2. Chemical structures of the starting material and the final product.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 5-(bromomethyl)-2-fluoro-3-methylpyridine. The use of NBS and AIBN allows for a regioselective free-radical bromination of the 5-methyl group of 2-fluoro-3,5-dimethylpyridine. This method is scalable and provides a valuable intermediate for the synthesis of a wide range of biologically active molecules. Adherence to the detailed protocol and safety precautions is essential for the successful and safe execution of this synthesis.

References

-

ResearchGate. (n.d.). The AIBN decomposition mechanism. Retrieved from [Link]

-

ADDTEK. (2023, April 23). 2,2'-Azobisisobutyronitrile. Advance Chemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Azobisisobutyronitrile. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Rada, A. S., et al. (2022). Assessment of Diverse Solid−State Accelerated Autoxidation Methods for Droperidol. PMC. Retrieved from [Link]

-

Zhang, Y., et al. (n.d.). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Journal of Physics: Conference Series. Retrieved from [Link]

-

ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Al-Zaydi, K. M. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(35), 4933-4936. Retrieved from [Link]

-

European Patent Office. (1986). Process for the preparation of fluorinated pyridines. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Siter, M., et al. (2026, January 22). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. Retrieved from [Link]

-

MDPI. (2020, July 9). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]

-

ResearchGate. (2013, March 21). 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.

-

ChemSynthesis. (2025, May 20). 5-bromo-2-fluoro-3-phenylpyridine. Retrieved from [Link]

-

Semantic Scholar. (2015, August 1). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]

-

ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from [Link]

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 4. 2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. daneshyari.com [daneshyari.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. carlroth.com [carlroth.com]

Application Note: Chemoselective Thioetherification of 5-(Bromomethyl)-2-fluoro-3-methylpyridine

[1]

Part 1: Executive Summary & Strategic Analysis

The Challenge

The coupling of 5-(bromomethyl)-2-fluoro-3-methylpyridine (1) with thiols represents a classic yet deceptively complex alkylation.[1] While the primary reaction is a standard

Reactivity Profile

The substrate contains two distinct electrophilic centers:

-

Site A (Primary Target): The methylene carbon attached to bromine. It is highly activated for

attack due to the electron-deficient pyridine ring.[1] -

Site B (Off-Target): The C2 carbon attached to fluorine.[1] The inductive effect of the ring nitrogen and the electronegativity of fluorine make this site susceptible to

, particularly with hard nucleophiles or at elevated temperatures.

Chemo-selectivity Strategy:

To favor Path A (Thioether formation) over Path B (

Pathway Visualization

The following diagram illustrates the reaction logic and potential failure modes.

Figure 1: Reaction pathways showing the competition between the desired S_N2 alkylation and potential side reactions (S_NAr, Polymerization).[1]

Part 2: Critical Reaction Variables

Solvent Selection

| Solvent | Suitability | Notes |

| DMF (N,N-Dimethylformamide) | High | Excellent solubility for inorganic bases ( |

| Acetonitrile (MeCN) | High | Good alternative to DMF. Easier to remove during workup.[1] |

| THF (Tetrahydrofuran) | Moderate | Slower kinetics with inorganic bases unless water is added (biphasic). Good for organic bases.[1] |

| Alcohols (MeOH/EtOH) | Low | Avoid. Can act as competitive nucleophiles (ether formation) or promote solvolysis. |

Base Selection[1]

-

Inorganic Carbonates (

, -

Tertiary Amines (DIPEA,

): Usable, but can react with the highly electrophilic bromomethyl group to form quaternary ammonium salts (N-alkylation) if the thiol is slow to react.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Standard Inorganic Base Coupling (Recommended)

Best for: Stable thiols and general synthesis.

Reagents:

-

5-(Bromomethyl)-2-fluoro-3-methylpyridine (1.0 equiv)[1]

-

Potassium Carbonate (

) (1.5 - 2.0 equiv)[1] -

Anhydrous DMF or Acetonitrile (0.1 M concentration relative to bromide)[1]

Step-by-Step Procedure:

-

Thiolate Formation:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Thiol (1.1 equiv) and anhydrous DMF .

-

Add

(1.5 equiv) in one portion.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Stir at Room Temperature (RT) for 15 minutes to generate the thiolate species. Note: The solution may change color (often yellow) indicating anion formation.

-

-

Substrate Addition (Critical Step):

-

Cool the reaction mixture to 0°C (ice bath). Cooling suppresses the S_NAr side reaction.

-

Dissolve 5-(bromomethyl)-2-fluoro-3-methylpyridine in a minimal amount of DMF.

-

Add the bromide solution dropwise to the thiol mixture over 5–10 minutes.

-

-

Reaction:

-

Workup:

-

Purification:

Protocol B: In Situ Deprotection (Thioacetate Route)

Best for: Volatile, malodorous, or unstable thiols.[1]

Concept: Use a thioacetate (R-SAc) precursor.[1] The base cleaves the acetate in situ to release the thiolate, which immediately attacks the bromide.

Reagents:

-

5-(Bromomethyl)-2-fluoro-3-methylpyridine (1.0 equiv)[1]

-

Thioacetate precursor (R-SAc) (1.1 equiv)[1]

- (2.5 equiv) - Extra base required for deacetylation.[1]

-

MeOH/THF (1:1 mixture) - Methanol is required here to transesterify the acetate.[1]

Procedure:

-

Dissolve the Thioacetate and Bromide in degassed MeOH/THF (1:1).

-

Cool to 0°C .

-

Add

(2.5 equiv).[1] -

Stir at 0°C for 30 mins, then warm to RT for 2 hours.

-

Mechanism: Carbonate promotes methanolysis of the thioacetate

Thiolate

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Polymerization | Substrate instability | The starting bromide degrades if stored as a free base.[1] Use fresh material or store as HBr salt.[1] If using HBr salt, increase base by 1.0 equiv.[1] |

| Disulfide Formation (R-S-S-R) | Trace Oxygen | Degas solvents (sparge with |

| S_NAr Product (Substitution at F) | Temperature too high | Ensure addition is at 0°C. Do not heat above 40°C. |

| Quaternary Ammonium Salt | Reaction with Amine Base | Switch from |

Part 5: Safety & Handling (HSE)[1]

Part 6: References

-

Reactivity of Halomethylpyridines:

-

General Picolyl Halide Coupling: Scriven, E. F. V.[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity of Substituents." Comprehensive Heterocyclic Chemistry II. Elsevier, 1996.[1]

-

Stability Data: Fisher Scientific.[1] "Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (Analogous Hazard Data)."

-

-

Nucleophilic Aromatic Substitution (

) in Fluoropyridines:-

Regioselectivity (C2 vs C4): Chambers, R. D., et al. "Polyhalogenoheterocyclic compounds.[1] Part 54. Reactions of pentafluoropyridine with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 2008.[1]

-

Competition Studies: BenchChem Application Note. "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine."

-

-

Thioether Synthesis Methodology:

-

General Synthetic Protocols:

Application Note: Preparation of Bioactive Scaffolds Using Fluorinated Picolyl Bromides

Executive Summary

This application note details the strategic utilization of fluorinated picolyl bromides (specifically 2-(bromomethyl)-3-fluoropyridine and its isomers) as electrophilic building blocks in the synthesis of pharmaceutical intermediates.[1] While the pyridine ring is ubiquitous in FDA-approved drugs (appearing in >20% of top pharmaceuticals), the introduction of fluorine atoms and the utilization of the reactive bromomethyl handle present specific challenges regarding regioselectivity and chemical stability.

This guide provides a validated workflow for:

-

In-situ generation or purification of unstable fluorinated picolyl bromides.[1]

-

Chemo-selective alkylation of heterocyclic pharmacophores (e.g., indoles, benzimidazoles).[1]

-

Safety protocols for handling these potent lacrimators and skin irritants.[2]

Introduction: The Fluorine Effect in Drug Design

The incorporation of fluorine into picolyl (pyridylmethyl) scaffolds is a critical strategy in medicinal chemistry, often referred to as the "Fluorine Scan."

-

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond, blocking metabolic oxidation at susceptible sites on the pyridine ring (P450 blocking) [1].

-

pKa Modulation: Fluorine is highly electronegative. Placing a fluorine atom adjacent to the pyridine nitrogen (e.g., 3-fluoro-2-picolyl derivatives) significantly lowers the basicity of the pyridine nitrogen, altering the drug's solubility and membrane permeability profile [2].[1]

-

Bioisosterism: Fluorinated picolyl groups often serve as bioisosteres for benzyl groups, improving potency through specific electrostatic interactions with protein binding pockets.

The Reagent Challenge

Fluorinated picolyl bromides are highly reactive electrophiles . Unlike their non-fluorinated counterparts or benzyl bromides, they exhibit:

-

Thermal Instability: Prone to self-quaternization (intermolecular N-alkylation), forming insoluble dark polymers.[1]

-

Hydrolytic Sensitivity: Rapid hydrolysis to the corresponding alcohol in moist air.

-

Lacrimatory Properties: Severe irritation to eyes and mucous membranes.

Safety & Handling Protocols

WARNING: Fluorinated picolyl bromides are severe lacrimators and vesicants.

| Hazard Class | Risk Description | Mitigation Strategy |

| Lacrimator | Causes immediate, severe eye tearing and respiratory irritation.[1] | Double-gloving (Nitrile/Laminate).[1] Handle strictly in a functioning fume hood. Use a bleach bath (10% NaOCl) to quench glassware and spills immediately. |

| Vesicant | Skin contact causes delayed burns and blistering. | Wear a lab coat and chemical apron. If exposed, wash with soap/water for 15 min; do not use ethanol (increases absorption). |

| Instability | Exothermic polymerization upon storage.[1] | Store as the hydrobromide salt whenever possible. If the free base is needed, use immediately or store at -20°C in solution (e.g., DCM or Toluene).[1] |

Core Chemistry: Reaction Pathways

The following diagram illustrates the critical competition between the desired alkylation pathway and the parasitic self-polymerization pathway.

Figure 1: Reaction pathway showing the generation of the active electrophile and the competition between productive alkylation (Path A) and decomposition (Path B).

Experimental Protocols

Protocol A: Synthesis of 2-(Bromomethyl)-3-fluoropyridine

Note: This reagent is often expensive or unavailable commercially due to stability.[1] Synthesis from 3-fluoro-2-methylpyridine is recommended.[1]

Reagents:

-

3-Fluoro-2-methylpyridine (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

AIBN (Azobisisobutyronitrile) (0.05 equiv)

-

Solvent: Carbon Tetrachloride (CCl4) or Trifluorotoluene (PhCF3) as a greener alternative.

Procedure:

-

Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

-

Dissolution: Dissolve 3-fluoro-2-methylpyridine in anhydrous PhCF3 (0.5 M concentration).

-

Addition: Add NBS and AIBN.

-

Initiation: Heat the mixture to reflux (approx. 80-100°C depending on solvent). The reaction is initiated when the suspension turns from yellow to white (formation of succinimide).

-

Monitoring: Monitor by TLC or HPLC. Stop reaction at ~85-90% conversion to prevent over-bromination (dibromo species are difficult to separate).

-

Workup (Crucial for Stability):

-

Cool to 0°C. Filter off the solid succinimide.

-

Concentrate the filtrate under reduced pressure at <30°C . Do not heat the residue.

-

Storage: If not using immediately, dissolve the residue in dry diethyl ether and bubble HBr gas to precipitate the Hydrobromide Salt . The salt is stable at 4°C for months.

-

Protocol B: N-Alkylation of an Indole Scaffold (Generic Drug Intermediate)

This protocol demonstrates the attachment of the fluorinated pyridine to an indole core, a motif common in GPR40 agonists and kinase inhibitors.

Reagents:

-

Substituted Indole (1.0 equiv)

-

2-(Bromomethyl)-3-fluoropyridine (Freshly prepared or free-based from salt) (1.1 equiv)[1]

-

Cesium Carbonate (Cs2CO3) (2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.

Procedure:

-

Deprotonation: In a clean vial, dissolve the Indole in anhydrous DMF (0.2 M). Add Cs2CO3. Stir at Room Temperature (RT) for 30 minutes to generate the indole anion.

-

Addition: Cool the mixture to 0°C. Add the solution of 2-(bromomethyl)-3-fluoropyridine in DMF dropwise over 10 minutes.

-

Why 0°C? Low temperature suppresses the self-polymerization of the bromide while the indole anion remains highly reactive.

-

-

Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by LC-MS for the disappearance of the indole.

-

Quench: Pour the reaction mixture into ice-water.

-

Extraction: Extract with Ethyl Acetate (x3). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine.

-

Purification: Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc).

Data Analysis: The product should show a characteristic doublet (approx. 4.5 - 5.5 ppm) in 1H NMR for the methylene bridge (-CH2-) and specific 19F NMR signals (approx. -110 to -130 ppm depending on substitution).[1]

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Polymerization of the picolyl bromide.[1] | Ensure the bromide is added slowly at 0°C. Do not store the free base bromide; generate fresh. |

| Low Yield / Unreacted Indole | Hydrolysis of the bromide. | Ensure all solvents are anhydrous. Check the quality of the bromide (H-NMR check for -CH2OH peak). |

| Regioisomers (N- vs C-alkylation) | Ambident nucleophile issues. | Use a "harder" base like NaH or KOtBu in THF to favor N-alkylation over C3-alkylation on the indole.[1] |

References

-

Hovione. (2026). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]

-

National Institutes of Health (NIH). (2025). Nucleophilic Fluorination of a Secondary Alkyl Bromide. PMC. [Link]

-

Dolly Corporation. (2025).[2] Safety & Handling Guidelines for Bromine and Bromide Chemicals. [Link]

-

Royal Society of Chemistry. (2025). Regioselective terminal bromination of fluorinated oligophenylenes. Chemical Communications.[1][3] [Link]

Sources

Application Note: Regioselective Synthesis of 5-(Bromomethyl)-2-fluoro-3-methylpyridine

Topic: Radical Bromination Methods to Synthesize 5-(Bromomethyl)-2-fluoro-3-methylpyridine Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

5-(Bromomethyl)-2-fluoro-3-methylpyridine (CAS: 29312-98-9) is a critical heterocyclic building block in medicinal chemistry, widely employed in the synthesis of DHODH inhibitors and other bioactive scaffolds. Its synthesis presents a classic regioselectivity challenge: differentiating between two similar methyl groups on a pyridine ring.

This guide details a precision protocol for the radical bromination of 2-fluoro-3,5-dimethylpyridine. Unlike standard electrophilic aromatic substitutions, this method relies on the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS). We provide a mechanistic rationale for the exclusive C5-functionalization, a scalable experimental procedure using modern "green" solvents (replacing CCl₄), and troubleshooting strategies for common pitfalls like over-bromination.

Retrosynthetic Analysis & Mechanistic Rationale

The Regioselectivity Challenge

The precursor, 2-fluoro-3,5-dimethylpyridine , possesses two methyl groups. Successful synthesis requires selective bromination at the C5-methyl position while leaving the C3-methyl intact.

-

Steric Control: The C3-methyl group is sterically crowded by the adjacent Fluorine atom at C2 and the ring Nitrogen. The C5-methyl is relatively unhindered.

-

Electronic Control: The fluorine atom at C2 exerts a strong inductive electron-withdrawing effect (-I). This effect decays with distance, making the C3-position more electron-deficient than the C5-position. In radical hydrogen abstraction, the transition state is often stabilized by electron donation; thus, the more electron-rich C5-methyl is kinetically favored for radical formation.

Reaction Pathway Diagram

The following diagram illustrates the regioselective pathway and the radical chain mechanism.

Figure 1: Reaction pathway highlighting the kinetic preference for C5-bromination due to steric and electronic factors.

Experimental Protocol

Method A: Thermal Radical Bromination (Standard)

This protocol replaces the traditional, toxic Carbon Tetrachloride (CCl₄) with Benzotrifluoride (PhCF₃) or Chlorobenzene , which offer higher boiling points for faster kinetics and improved safety profiles.

Reagents & Materials:

-

Precursor: 2-Fluoro-3,5-dimethylpyridine (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) - Must be recrystallized from water if yellow/aged.

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or BPO (Benzoyl Peroxide).

-

Solvent: Benzotrifluoride (PhCF₃) or Chlorobenzene (anhydrous, degassed).

-

Concentration: 0.1 M - 0.2 M.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-3,5-dimethylpyridine (e.g., 10 mmol, 1.25 g) in anhydrous Benzotrifluoride (50 mL).

-

Degassing: Sparge the solution with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (oxygen quenches radical chains).

-

Reagent Addition: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) in a single portion.

-

Note: If the reaction is sluggish, AIBN can be added in two portions: half at the start, half after 1 hour.

-

-

Reaction: Heat the mixture to reflux (approx. 100-102°C for PhCF₃) under an inert atmosphere.

-

Visual Cue: The reaction is often initiated when the dense NBS solid floats to the surface and converts to the lighter, floating succinimide.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or HPLC after 1 hour. Look for the disappearance of starting material.

-

Critical Stop: Stop heating immediately when conversion reaches >90-95%. Prolonged heating promotes the formation of the dibromo impurity (5-(dibromomethyl)-...).

-

-

Workup:

-

Cool the reaction mixture to 0°C. Succinimide will precipitate fully.

-

Filter off the succinimide precipitate using a sintered glass funnel. Wash the cake with cold solvent.

-

Concentrate the filtrate under reduced pressure (keep bath <40°C to prevent degradation).

-

-

Purification: The crude residue is typically a yellow oil/solid.

-

Preferred: Use directly in the next step (e.g., alkylation) if purity is >90%.

-

If purification is needed: Flash column chromatography on neutralized silica gel (pre-washed with 1% Triethylamine in Hexane) to prevent acid-catalyzed decomposition. Elute with Hexane/EtOAc gradient.

-

Data Summary Table

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 SM : 1.05 NBS : 0.05 AIBN | Excess NBS leads to dibromination. |

| Temperature | Reflux (100–130°C) | Essential for radical initiator decomposition. |

| Time | 1 – 4 Hours | Highly dependent on scale and light; monitor closely. |

| Yield (Typical) | 65% – 85% | Lower yields often due to hydrolysis on silica. |

| Selectivity | >10:1 (C5 vs C3) | Sterics of C2-F drive this selectivity. |

Troubleshooting & Optimization

The synthesis of picolyl bromides is prone to specific failure modes. Use this diagnostic table to correct issues.

| Observation | Probable Cause | Corrective Action |

| Reaction Stalls (<50% Conv.) | Quenching by Oxygen or wet solvent. | Degas solvent thoroughly. Dry NBS. Add 0.02 eq more AIBN. |

| High Dibromo Impurity (>10%) | Excess NBS or reaction ran too long. | Stop reaction at 90% conversion. Reduce NBS to 0.95 equiv. |

| Product Decomposition on Column | Acid sensitivity of benzyl bromide. | Use Neutral Alumina or add 1% Et₃N to silica eluent. |

| Mixture of C3 and C5 Isomers | Thermodynamic control (rare). | Ensure kinetic conditions (radical mechanism). Check starting material purity. |

| Violent Exotherm | Runaway initiation. | On large scale (>10g), add AIBN as a solution via syringe pump. |

Safety & Handling (Critical)

-

Lachrymator Hazard: 5-(Bromomethyl)pyridines are potent lachrymators (tear gas agents) and skin irritants. All operations must be performed in a well-ventilated fume hood.

-

Alkylating Agent: This compound is a powerful alkylating agent. Double-glove (Nitrile/Laminate) and avoid all skin contact.

-

Waste Disposal: Quench unreacted NBS with sodium thiosulfate solution before disposal.

References

-

Regioselectivity in Picoline Bromination: Thapa, R., et al. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines."[1] Tetrahedron Letters, 2014, 55(49), 6743-6746. Link

-

General Protocol (Analog): "Synthesis of 2-bromo-5-bromomethylpyridine." PrepChem, based on US Patent 5155117. Link

-

NBS Reactivity Profile: "N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry." Master Organic Chemistry. Link

-

Green Solvents for Radical Reactions: "Benzotrifluoride as a Green Alternative to Carbon Tetrachloride." Sigma-Aldrich Technical Bulletins. Link

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 5-(Bromomethyl)-2-fluoro-3-methylpyridine during storage

Topic: 5-(Bromomethyl)-2-fluoro-3-methylpyridine

Document ID: TS-BFMP-001 | Version: 2.1 | Status: Active

Executive Summary: The "Golden Rules" of Storage

If you are reading this, you likely possess a high-value, highly reactive intermediate. 5-(Bromomethyl)-2-fluoro-3-methylpyridine (BFMP) is a picolyl bromide derivative . Like all benzylic halides, it is fundamentally unstable due to the high leaving-group ability of the bromide and the electrophilicity of the methylene carbon.

Immediate Action Required:

-

Temperature: Store at -20°C (constant).

-

Atmosphere: Store under Argon or Nitrogen (strictly anhydrous).

-

Container: Amber glass with a Teflon-lined cap. Seal with Parafilm.

-

Safety: This compound is a potential lachrymator .[1] Open only in a fume hood.

Module 1: The Chemistry of Degradation

Why is my reagent turning brown?

To prevent degradation, you must understand the mechanism. BFMP suffers from a specific vulnerability known as Autocatalytic Hydrolysis .

-

The Trigger: Trace moisture attacks the methylene carbon (

). -

The Byproduct: This reaction releases Hydrogen Bromide (HBr).

-

The Acceleration (The "Vicious Cycle"): The pyridine nitrogen is basic. It captures the HBr, forming a pyridinium salt. This protonation pulls electron density from the ring, making the methylene carbon even more electrophilic and susceptible to further water attack.

Visualization: The Autocatalytic Hydrolysis Loop

Figure 1: The self-accelerating decomposition cycle. Once HBr is generated, it catalyzes the destruction of the remaining material.

Module 2: Optimized Storage Protocol

Standard "fridge storage" is insufficient for long-term stability (>1 month). Use this tiered protocol based on your usage frequency.

| Parameter | Standard Protocol (Use within 1 week) | Long-Term Protocol (Storage > 1 month) |

| Temperature | 2°C to 8°C (Refrigerator) | -20°C (Freezer) |

| Atmosphere | Tightly capped | Inert Gas Backfill (Ar/N₂) required after every use. |

| Desiccant | Secondary container with silica gel packets. | Store inside a desiccator within the freezer. |

| Container | Amber glass vial. | Amber glass + Teflon tape over threads + Parafilm. |

| Handling | Warm to RT before opening to prevent condensation. | CRITICAL: Must reach RT in a desiccator before opening. |

Expert Insight: The 2-fluoro substituent provides a slight stabilizing effect compared to non-fluorinated picolyl bromides by reducing the basicity of the ring nitrogen (lowering the risk of self-polymerization). However, it does not protect against hydrolysis.

Module 3: Troubleshooting & FAQs

Q1: The white solid has turned yellow/orange. Is it usable?

-

Diagnosis: Color change usually indicates the liberation of elemental bromine (

) or the formation of conjugated polymers (picolyl salts). -

Verdict:

-

Pale Yellow: Likely usable. Check purity via NMR.

-

Orange/Brown: Significant decomposition. Purification required (see Module 4).

-

Sticky Gum: Polymerized.[1] Discard.

-

Q2: The material has clumped into a hard rock.

-

Cause: Hygroscopicity. The HBr salt formed during partial hydrolysis absorbs water aggressively, causing the bulk material to fuse.

-

Action: Do not chip it out with a metal spatula (risk of scratching glass/sparking). Dissolve the entire mass in anhydrous Dichloromethane (DCM) and proceed to the "Rescue Protocol."

Q3: Can I store it in solution?

-

Answer: Generally, NO .

-

Exception: If absolutely necessary, store in anhydrous Toluene or DCM over activated 3Å molecular sieves at -20°C. Avoid THF (can form peroxides/polymerize with halides) or alcohols (will react immediately).

Q4: I smell an acrid, sharp odor when opening the vial.

-

Safety Warning: This is HBr gas and the lachrymatory reagent itself.

-

Action: This confirms hydrolysis has started. Vent the vial in a fume hood immediately.

Module 4: QC & Rescue Protocol

Before committing this reagent to a valuable synthesis, validate its integrity.

Step 1: The Purity Check (H-NMR)

Run a quick NMR in

-

Target Signal: Look for the

(methylene) peak. In benzylic bromides, this is typically a singlet around 4.4 - 4.6 ppm . -

Impurity Signal: The hydrolyzed alcohol (

) will appear upfield (shifted lower, approx 4.7 - 4.9 ppm depending on concentration/H-bonding, or distinct from the bromide). -

Acid Check: Broad peaks or shifting aromatic signals suggest protonation by HBr.

Step 2: The Rescue (Acid Wash)

If the material is <10% degraded (yellow solid), you can rescue it.

Reagents: Anhydrous DCM, Saturated

-

Dissolve: Dissolve the degraded solid in minimal DCM.

-

Wash: Rapidly wash with cold saturated

(neutralizes HBr).-

Note: Do this quickly to prevent basic hydrolysis of the bromide.

-

-

Dry: Wash with brine, separate organic layer, and dry over

for 5 minutes. -

Recover: Filter and evaporate solvent in vacuo at <30°C.

-

Store: Backfill with Argon immediately.

Decision Tree: QC Workflow

Figure 2: Quality Control Decision Matrix. Do not use degraded material without purification.

References

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (General mechanism of benzylic halide hydrolysis and

reactivity). -

Santa Cruz Biotechnology. Benzyl Bromide Safety Data Sheet. Link (Analogous handling for lachrymatory benzylic bromides).

-

Sigma-Aldrich. 5-Bromo-2-fluoro-3-methylpyridine Product Specification. Link (Specific physical properties and storage codes).

-

PubChem. Compound Summary: 5-(Bromomethyl)-2-fluoro-3-methylpyridine.[2][3] Link (Chemical structure and reactivity data).

-

Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann. (Protocols for drying and purifying alkyl halides).

Sources

Technical Support Center: Optimizing Nucleophilic Substitution with Picolyl Bromides

Executive Summary: The "Red Tar" Paradox

You are likely reading this because your reaction mixture turned into a black or deep red tar instead of yielding the desired product.

The Root Cause: Picolyl bromides (specifically 2- and 4-isomers) are chemically "schizophrenic." They contain both a potent electrophile (alkyl bromide) and a moderate nucleophile (pyridine nitrogen) within the same molecule.

-

In the HBr salt form: The nitrogen is protonated (

), rendering it non-nucleophilic and stable. -

In the Free Base form: The nitrogen is active. If it encounters another picolyl bromide molecule before your desired nucleophile, it attacks the alkyl bromide, initiating a rapid, exothermic self-polymerization (quaternization).

This guide provides the protocols to win this kinetic race.

Part 1: The Failure Mechanism (Visualization)

Before optimizing, you must understand the enemy. The diagram below illustrates the competition between your desired reaction and the self-destruction pathway.

Figure 1: The Kinetic Competition. Yield is determined by the ratio of Path A to Path B. If the local concentration of free base is high and the target nucleophile is weak or dilute, Path B dominates.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (Biphasic Phase Transfer Catalysis)

Best for: Robust nucleophiles (phenols, amines, thiols) stable to water. Why it works: The picolyl bromide remains in the organic phase (DCM or Toluene), while the base stays in the aqueous phase. The reaction occurs only at the interface or via the catalyst, keeping the bulk concentration of "free" picolyl bromide low and minimizing self-polymerization [1].

Reagents:

-

Picolyl Bromide HBr salt (1.0 equiv)

-

Nucleophile (1.1 equiv)

-

Solvent: DCM or Toluene (Organic phase) / Water (Aqueous phase)

-

Base:

or NaOH (2-3 equiv) -

Catalyst: Tetrabutylammonium bromide (TBAB) (5-10 mol%)

Step-by-Step:

-

Dissolve Nucleophile: Dissolve your nucleophile and TBAB in the organic solvent (DCM).

-

Prepare Aqueous Base: Dissolve

in water (saturated or 2M). -

Combine Phases: Add the aqueous base to the organic phase. Stir vigorously.

-

Cold Addition (Crucial): Cool the biphasic mixture to 0°C.

-

Add Picolyl Bromide: Add the solid Picolyl Bromide HBr salt directly to the stirring biphasic mixture.

-

Note: The HBr salt will slowly dissolve, be neutralized at the interface, and immediately react with the phase-transferred nucleophile.

-

-

Monitor: Allow to warm to Room Temp (RT) over 2 hours.

-

Self-Validation: The organic layer should remain relatively clear/yellow. If the aqueous layer turns dark red, self-quaternization is competing.

Protocol B: Homogeneous Anhydrous Conditions

Best for: Water-sensitive nucleophiles or weak nucleophiles requiring polar aprotic solvents. Risk Level: High. Requires strict temperature control.

Reagents:

-

Solvent: Anhydrous DMF or Acetonitrile (ACN). Avoid Acetone if possible (can form aldol byproducts with strong bases).

-

Base:

(preferred for solubility) or DIPEA (organic base).

Step-by-Step:

-

Slurry Preparation: Suspend the Nucleophile and Base (

) in DMF/ACN. -

Cryo-Cooling: Cool the slurry to -10°C or 0°C .

-

Slow Addition: Dissolve the Picolyl Bromide HBr salt in a minimal amount of DMF/ACN (keep this solution cold!). Add it dropwise to the nucleophile slurry over 30-60 minutes.

-

Why? This keeps the instantaneous concentration of the free base low relative to the nucleophile [2].

-

-

Reaction: Stir at 0°C for 1-2 hours, then slowly warm to RT.

Part 3: Troubleshooting & FAQs

Data Comparison: Solvent Effects on Stability

The following table summarizes the stability of 2-(bromomethyl)pyridine free base in various conditions (Time to visible polymerization/red color) [3].

| Solvent System | Base Added | Stability Window | Recommendation |

| DCM / Water (Biphasic) | > 24 Hours | Highly Recommended (PTC) | |

| Toluene | ~4-6 Hours | Good for non-polar substrates | |

| DMF (Anhydrous) | < 30 Minutes | High Risk (Use Dropwise Addition) | |

| Methanol/Ethanol | NaOMe | Immediate | Avoid (Solvolysis + Polymerization) |

| Neat (Solid Free Base) | N/A | < 5 Minutes | Never Isolate |

Frequently Asked Questions

Q: Can I free-base the picolyl bromide beforehand to remove the HBr?

A: Do not do this unless absolutely necessary. If you must, perform the extraction in DCM/NaHCO3 at 0°C. Dry quickly with

Q: My reaction turns black instantly upon adding the base. Why? A: This is the "Polypyridinium" formation. You likely have a high concentration of picolyl bromide and a base, but your nucleophile is either too dilute, not soluble, or not reactive enough.

-

Fix: Switch to Protocol A (Biphasic). The slow release of the free base prevents the "concentration spike" that leads to polymerization.

Q: Which isomer is the most unstable? A: Generally, 2-(bromomethyl)pyridine is the most troublesome due to the proximity of the nitrogen lone pair, followed by the 4-isomer. The 3-isomer is slightly more stable as the nitrogen is not in conjugation with the benzylic position in the same way, but it should still be treated with care.

Q: How do I remove the red color during workup? A: The red color is often due to trace polypyridinium salts. These are highly polar.

-

Fix: Wash the organic layer with dilute aqueous HCl (1M). The salts will partition into the water. (Ensure your product is not acid-sensitive).

Part 4: Decision Logic for Optimization

Use this workflow to select the correct protocol for your specific substrate.

Figure 2: Process Optimization Decision Tree. Prioritize Biphasic PTC whenever possible for maximum stability.

References

-

Phase Transfer Catalysis in Heterocyclic Alkylation

- Source: Makosza, M. "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000.

- Context: Establishes the mechanism of interfacial reaction preventing bulk decomposition of unstable alkyl

-

Kinetics of Pyridine Quaternization

- Source: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry II, 1996.

- Context: Details the self-quaternization kinetics of halomethyl pyridines and the necessity of keeping free-base concentr

-

Process Safety & Handling of Picolyl Bromides

-

Selective N-Alkylation Strategies

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Bromomethyl)pyridine hydrobromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 5-(Bromomethyl)-2-fluoro-3-methylpyridine in moisture-sensitive reactions

Welcome to the technical support center for 5-(Bromomethyl)-2-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent in moisture-sensitive reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction: Understanding the Reactivity of 5-(Bromomethyl)-2-fluoro-3-methylpyridine

5-(Bromomethyl)-2-fluoro-3-methylpyridine is a versatile building block in organic synthesis, valued for its ability to introduce a 2-fluoro-3-methylpyridinylmethyl moiety. However, its utility is intrinsically linked to its reactivity. The bromomethyl group is analogous to a benzylic bromide, making it highly susceptible to nucleophilic substitution and, critically, hydrolysis.[1][2][3] The electron-withdrawing nature of the fluorinated pyridine ring further enhances the electrophilicity of the benzylic carbon, increasing its reactivity.

This heightened reactivity demands careful handling and strategic experimental design, particularly in environments where moisture or other nucleophiles are present. This guide will address the common challenges and provide solutions to mitigate unwanted side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of 5-(Bromomethyl)-2-fluoro-3-methylpyridine.

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Symptoms:

-

Starting material is consumed, but the desired product is not observed or is present in very low quantities.

-

A significant amount of a more polar byproduct is observed by TLC or LC-MS analysis.

Probable Cause:

The primary culprit is often the premature hydrolysis of the 5-(bromomethyl)-2-fluoro-3-methylpyridine starting material to the corresponding alcohol, 5-(hydroxymethyl)-2-fluoro-3-methylpyridine. This occurs when trace amounts of water are present in the reaction mixture. The resulting alcohol is unreactive under typical nucleophilic substitution conditions and will not form the desired product.

Solutions:

-

Rigorous Drying of Solvents and Reagents:

-

Protocol: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere. All other reagents, including the nucleophile and any bases, should be dried and stored under inert conditions.

-

-

Inert Atmosphere:

-

Protocol: Assemble the reaction glassware while hot after oven-drying to prevent atmospheric moisture from adsorbing to the surfaces. Purge the reaction vessel with a dry, inert gas (e.g., argon or nitrogen) for a sufficient period before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

-

-

Order of Addition:

-

Protocol: Add the 5-(bromomethyl)-2-fluoro-3-methylpyridine to the reaction mixture after the nucleophile and base (if applicable) are already present in the anhydrous solvent. This ensures the intended nucleophile has the first opportunity to react.

-

Issue 2: Formation of Multiple Unidentified Byproducts

Symptoms:

-

Complex reaction mixture observed by TLC or LC-MS, with several new spots or peaks.

-

Difficulty in isolating the desired product.

Probable Causes:

-

Reaction with Amine Bases: If a nucleophilic amine base (e.g., triethylamine, pyridine) is used, it can compete with the desired nucleophile, leading to the formation of a quaternary ammonium salt.

-

Over-alkylation: If the nucleophile has multiple reactive sites (e.g., a primary amine), double alkylation can occur.

-

Decomposition at Elevated Temperatures: While benzylic bromides are reactive, prolonged exposure to high temperatures can lead to decomposition pathways.

Solutions:

-

Choice of Base:

-

Recommendation: Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or a proton sponge. Inorganic bases like anhydrous potassium carbonate or cesium carbonate are also excellent choices as they are generally less soluble and less likely to cause side reactions in many organic solvents.

-

-

Control of Stoichiometry and Temperature:

-

Protocol: Use a slight excess of the nucleophile (1.1-1.2 equivalents) to favor the desired reaction. Add the 5-(bromomethyl)-2-fluoro-3-methylpyridine slowly and at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allow the reaction to warm to room temperature gradually.

-

Frequently Asked Questions (FAQs)

Q1: How should I properly store 5-(Bromomethyl)-2-fluoro-3-methylpyridine?

A1: It should be stored in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[4] Refrigeration is recommended to minimize decomposition over time. The key is to prevent any exposure to moisture.

Q2: What solvents are compatible with 5-(Bromomethyl)-2-fluoro-3-methylpyridine?

A2: Aprotic, non-nucleophilic solvents are preferred. The table below provides a summary of common solvents and their compatibility.

| Solvent Category | Examples | Compatibility | Rationale |

| Aprotic, Non-polar | Toluene, Hexanes | Excellent | Inert and easy to dry. |

| Aprotic, Polar | THF, Dichloromethane (DCM), Acetonitrile (MeCN), DMF | Good | Must be rigorously dried. DMF can sometimes contain trace amine impurities. |

| Protic | Water, Alcohols (Methanol, Ethanol) | Poor | Will readily react to form the corresponding alcohol or ether (solvolysis). |

| Nucleophilic | Amines (e.g., Triethylamine as solvent) | Poor | Will react to form quaternary ammonium salts. |

Q3: Can I use sodium hydride (NaH) as a base to deprotonate my nucleophile?

A3: Yes, NaH is an excellent choice for deprotonating a wide range of nucleophiles (e.g., alcohols, thiols, amides) for reaction with 5-(bromomethyl)-2-fluoro-3-methylpyridine. Ensure the deprotonation is complete before adding the electrophile.

Protocol for Deprotonation with NaH:

-

Suspend NaH (as a 60% dispersion in mineral oil, washed with dry hexanes if necessary) in anhydrous THF or DMF under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Add the nucleophile dropwise as a solution in the same anhydrous solvent.

-

Allow the mixture to stir at 0 °C to room temperature until hydrogen evolution ceases (typically 30-60 minutes).

-

Re-cool the mixture to 0 °C and slowly add the 5-(bromomethyl)-2-fluoro-3-methylpyridine.

Q4: My reaction is still failing despite taking all precautions. What else could be wrong?

A4:

-

Reagent Quality: The 5-(bromomethyl)-2-fluoro-3-methylpyridine may have degraded during storage. It is advisable to check its purity by ¹H NMR before use. The presence of a peak around 4.5-4.7 ppm corresponding to the benzylic alcohol is indicative of hydrolysis.

-

Nucleophile Stability: Ensure your nucleophile is stable under the reaction conditions and not degrading.

-

Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress closely. If the starting material is consumed rapidly but no product forms, hydrolysis is the most likely issue.

Visualizing the Problem: Hydrolysis Pathway and Troubleshooting

The following diagrams illustrate the critical hydrolysis pathway and a logical workflow for troubleshooting common issues.

Caption: Competing reaction pathways for 5-(Bromomethyl)-2-fluoro-3-methylpyridine.

Caption: Troubleshooting workflow for reactions involving 5-(Bromomethyl)-2-fluoro-3-methylpyridine.

References

- This guide synthesizes information from various sources.

- BLD Pharm. (n.d.). 1162674-74-9 | 5-Bromo-3-fluoro-2-methylpyridine.

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

-

Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 5-(Bromomethyl)-2-fluoro-3-methylpyridine vs. 5-(Chloromethyl) Analog

Topic: Comparing reactivity of 5-(Bromomethyl)-2-fluoro-3-methylpyridine vs 5-(Chloromethyl) analog Content Type: Publish Comparison Guides

Executive Summary

In the synthesis of fluorinated pyridine derivatives—critical scaffolds in modern agrochemical and pharmaceutical pipelines—the choice between 5-(Bromomethyl)-2-fluoro-3-methylpyridine (Compound A) and its 5-(Chloromethyl) analog (Compound B) is a decisive factor in process design.

While both serve as electrophilic "warheads" for installing the 2-fluoro-3-methylpyridin-5-yl moiety, they occupy distinct niches:

-

The Bromo Analog is the kinetic choice , offering rapid reaction rates at ambient temperatures, essential for sensitive nucleophiles or late-stage functionalization.

-

The Chloro Analog is the thermodynamic/process choice , offering superior shelf-stability and lower cost, but requiring forcing conditions (elevated temperature/pressure) to effect substitution.

This guide provides a technical analysis of their reactivity profiles, supported by mechanistic insights and experimental protocols.

Chemical Properties & Mechanistic Basis[1][2][3][4]

The reactivity difference between these two analogs is governed by the interplay of leaving group ability and the electronic environment of the pyridine ring.

1.1 The Leaving Group (Nucleofugality)

The primary differentiator is the carbon-halogen bond strength.

-

C–Br Bond: Weaker (~280 kJ/mol) and longer. Bromide (Br⁻) is a softer, more stable base than chloride, making it an excellent leaving group (~10–100× faster in SN2 reactions).

-

C–Cl Bond: Stronger (~340 kJ/mol). Chloride (Cl⁻) is a harder base and a poorer leaving group, often requiring thermal activation or iodide catalysis (Finkelstein conditions) to react.

1.2 Electronic Tuning (The 2-Fluoro Effect)

Both molecules feature a pyridine ring substituted with a fluorine at the 2-position and a methyl at the 3-position.

-

2-Fluoro Substituent: The fluorine atom is highly electronegative (

). Through the inductive effect (-I) , it withdraws electron density from the ring, making the benzylic (pyridylic) carbon more electrophilic than in non-fluorinated analogs. However, it also reduces the basicity of the pyridine nitrogen, slightly mitigating the risk of self-quaternization (a common degradation pathway). -

3-Methyl Substituent: Provides weak steric protection and mild electron donation, but its effect is secondary to the strong activation of the leaving group and the electron-deficient ring.

1.3 Reaction Mechanism (SN2)

The dominant pathway for functionalizing these intermediates is Bimolecular Nucleophilic Substitution (SN2).

Figure 1: SN2 Reaction Pathway. The energy barrier to reach the Transition State (TS) is significantly lower for the Bromo analog.

Experimental Performance Comparison

The following data summarizes the operational differences observed in standard alkylation reactions (e.g., with secondary amines or phenols).

| Feature | 5-(Bromomethyl) Analog | 5-(Chloromethyl) Analog |

| Reactivity | High (Kinetic Control) | Moderate to Low (Thermodynamic Control) |

| Reaction Temp | 0°C to 40°C | 60°C to 100°C (often reflux) |

| Reaction Time | 1 – 4 Hours | 12 – 24 Hours |

| Solvent Choice | DCM, THF, Acetonitrile | DMF, DMSO, Toluene (High BP required) |

| Catalyst Needed? | Generally No | Often requires NaI (Finkelstein) |

| Stability | Low (Hygroscopic, Lachrymator) | Moderate (Stable solid/oil) |

| Primary Use | Lab-scale, complex synthesis | Process-scale, cost-sensitive routes |

Decision Matrix: Which Reagent to Choose?

Use this logic flow to select the appropriate analog for your specific application.

Figure 2: Reagent Selection Logic based on scale, sensitivity, and cost.

Experimental Protocols

Protocol A: High-Speed Alkylation with the Bromo Analog

Best for: Synthesis of complex intermediates where thermal degradation is a risk.

Reagents:

-

5-(Bromomethyl)-2-fluoro-3-methylpyridine (1.0 eq)

-

Secondary Amine (e.g., Morpholine) (1.1 eq)

-

K₂CO₃ (2.0 eq)

-

Acetonitrile (ACN) [Anhydrous]

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ in anhydrous ACN.

-

Addition: Add the amine nucleophile and stir for 10 minutes at Room Temperature (RT).

-

Alkylation: Add 5-(Bromomethyl)-2-fluoro-3-methylpyridine dropwise (dissolved in minimal ACN) at 0°C.

-

Reaction: Allow to warm to RT. Monitor by TLC/LC-MS.

-

Expectation: Conversion >95% within 2 hours .

-

-

Workup: Filter solids, concentrate filtrate, and purify via flash chromatography.

Protocol B: Process-Scale Alkylation with the Chloro Analog

Best for: Large-scale production where raw material cost is paramount.

Reagents:

-

5-(Chloromethyl)-2-fluoro-3-methylpyridine (1.0 eq)

-

Secondary Amine (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq) or NaOH (aq)

-

Toluene or DMF

Procedure:

-

Setup: Charge the reactor with the Chloro analog and solvent (Toluene).

-

Addition: Add the amine base (Et₃N) and the nucleophile.

-

Reaction: Heat the mixture to 80–100°C (reflux if Toluene).

-

Note: Reaction rates are significantly slower.

-

Expectation: Conversion >90% within 12–18 hours .

-

-

Workup: Wash with water to remove salts, dry organic phase, and crystallize or distill.

Protocol C: The "Finkelstein Bridge" Strategy

Best for: Using the cheaper Chloro analog but requiring faster kinetics.

Add 0.1 – 0.5 equivalents of Sodium Iodide (NaI) to Protocol B. The NaI reacts with the alkyl chloride to form the highly reactive alkyl iodide in situ, which is then rapidly displaced by the nucleophile. This often reduces reaction temperature requirements to 40–60°C.

Handling, Stability & Safety

Critical Warning: Both compounds are benzylic-type halides and are potent lachrymators (tear gas agents). They cause severe eye and respiratory irritation.

| Parameter | Bromo Analog | Chloro Analog |

| Storage | Freezer (-20°C) under Argon. Prone to hydrolysis and self-alkylation (turning dark/tarry). | Refrigerator (2-8°C) . More robust against moisture. |

| Handling | Fume hood mandatory . Use double gloves. | Fume hood mandatory. |

| Quenching | React with aqueous ammonia or dilute NaOH to destroy residual halide before disposal. | Same. |

References

-

General Reactivity of Halomethyl Pyridines

-

Synthesis & Properties

-

PrepChem.com. "Synthesis of 5-(aminomethyl)-2-chloropyridine." (Demonstrates autoclave conditions for chloro-analogs). Accessed Feb 21, 2026. Link

-